molecular formula C15H18N2O B7569883 N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline

N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline

Cat. No.: B7569883
M. Wt: 242.32 g/mol
InChI Key: BRAUOISCMRWWIC-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline, also known as FMA-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA-1 is a synthetic compound that belongs to the class of anilines and pyrrolidines. It has a molecular formula of C18H21N2O, and a molecular weight of 283.37 g/mol. FMA-1 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline is not fully understood, but studies have shown that it interacts with certain receptors in the body, including the mu-opioid receptor and the alpha-2 adrenergic receptor. This compound has been shown to have analgesic effects by activating the mu-opioid receptor. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has analgesic effects, anti-inflammatory effects, and antitumor effects. This compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with, and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for the study of N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of the long-term effects of this compound on the body. Additionally, there is potential for the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline can be synthesized using different methods, including the one-pot three-component reaction, the Mannich reaction, and the reductive amination reaction. The one-pot three-component reaction involves the reaction of aniline, furfural, and pyrrolidine in the presence of a catalyst. The Mannich reaction involves the reaction of aniline, formaldehyde, and pyrrolidine in the presence of a catalyst. The reductive amination reaction involves the reaction of aniline, furfural, and pyrrolidine in the presence of a reducing agent. The synthesis method used depends on the availability of reagents, cost, and efficiency.

Scientific Research Applications

N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been used as a ligand for metal-ion coordination, which has potential applications in material science. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-6-15(17-8-3-4-9-17)14(5-1)16-11-13-7-10-18-12-13/h1-2,5-7,10,12,16H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAUOISCMRWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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